3-(3-Chloro-5-fluorophenyl)thiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-5-fluorophenyl)thiophenol is an organic compound that belongs to the class of thiophenols It features a thiophenol group attached to a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)thiophenol typically involves the introduction of the thiophenol group onto a chlorofluorophenyl precursor. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a thiol group is introduced to a chlorofluorobenzene derivative under basic conditions. The reaction can be carried out using sodium hydrosulfide (NaSH) or thiourea as the sulfur source, in the presence of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale SNAr reactions, optimized for yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)thiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, or other oxidizing agents in aqueous or organic solvents.
Reduction: LiAlH4, sodium borohydride (NaBH4), or other reducing agents in anhydrous solvents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiolates, reduced sulfur species.
Substitution: Various substituted phenylthiophenols, depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)thiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)thiophenol depends on its specific application. In biological systems, it may interact with cellular targets through its thiophenol group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-fluorophenyl)thiophenol
- 3-(3-Chloro-5-bromophenyl)thiophenol
- 3-(3-Chloro-5-methylphenyl)thiophenol
Uniqueness
3-(3-Chloro-5-fluorophenyl)thiophenol is unique due to the specific combination of chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and biological activity. The presence of both electron-withdrawing groups can enhance its electrophilic character, making it a valuable intermediate in various synthetic transformations.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFS/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTRTFRAWAIYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.